![molecular formula C23H28N2O3S B15092194 N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S,S-CsDphen, also known as (1S,2S)-(+)-N-(Camphorsulphonyl)-1,2-diphenylethylenediamine, is a chiral diamine compound. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound has a molecular formula of C24H30N2O3S and a molecular weight of 426.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S,S,S-CsDphen typically involves the reaction of camphorsulfonyl chloride with (1S,2S)-1,2-diphenylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of S,S,S-CsDphen follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
S,S,S-CsDphen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
S,S,S-CsDphen has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S,S,S-CsDphen involves its ability to induce chirality in chemical reactions. The compound acts as a chiral ligand, coordinating with metal catalysts to form chiral complexes. These complexes then facilitate asymmetric transformations, leading to the formation of enantiomerically enriched products. The molecular targets include various metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- (R,R)-(+)-N-(Camphorsulphonyl)-1,2-diphenylethylenediamine
- (S,S)-(+)-N-(Camphorsulphonyl)-1,2-diphenylethylenediamine
- (R,R)-(-)-N-(Camphorsulphonyl)-1,2-diphenylethylenediamine
Uniqueness
S,S,S-CsDphen is unique due to its high enantioselectivity and ability to induce chirality in a wide range of chemical reactions. Its specific stereochemistry allows for the formation of highly enantiomerically pure products, making it a valuable tool in asymmetric synthesis. Compared to other similar compounds, S,S,S-CsDphen often provides higher yields and better selectivity in catalytic processes .
Properties
Molecular Formula |
C23H28N2O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide |
InChI |
InChI=1S/C23H28N2O3S/c1-22(2)18-13-14-23(22,19(26)15-18)29(27,28)25-21(17-11-7-4-8-12-17)20(24)16-9-5-3-6-10-16/h3-12,18,20-21,25H,13-15,24H2,1-2H3 |
InChI Key |
JQCDHEFXJXUUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
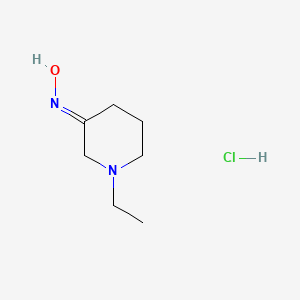
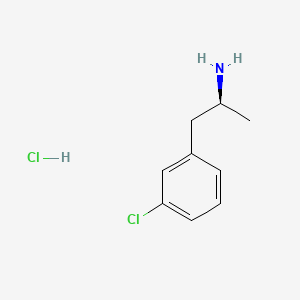
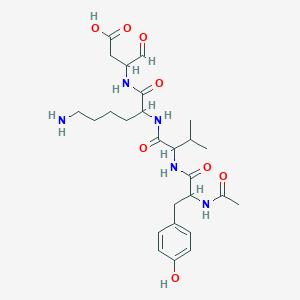
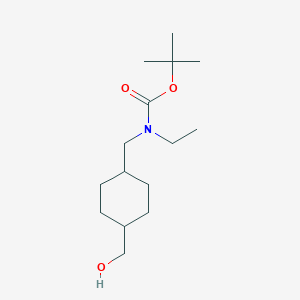
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
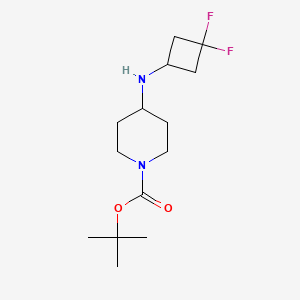

![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
